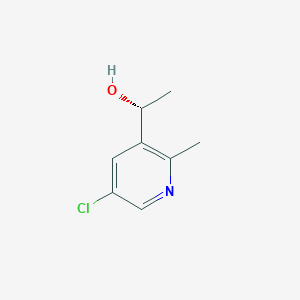
(R)-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol
描述
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a chlorine atom and a methyl group
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
(1R)-1-(5-chloro-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3/t6-/m1/s1 |
InChI 键 |
OVCNKPBWIYJICB-ZCFIWIBFSA-N |
手性 SMILES |
CC1=C(C=C(C=N1)Cl)[C@@H](C)O |
规范 SMILES |
CC1=C(C=C(C=N1)Cl)C(C)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methylpyridine.
Grignard Reaction: The 5-chloro-2-methylpyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented in industrial settings.
化学反应分析
Types of Reactions
Oxidation: ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is explored for its potential therapeutic applications, including its use in the development of new drugs.
Industry
The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol: The non-chiral version of the compound.
1-(5-Chloro-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a propanol moiety instead of ethanol.
5-Chloro-2-methylpyridine: The starting material for the synthesis.
Uniqueness
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or other chiral counterparts. The presence of the chlorine atom and the methyl group on the pyridine ring also contributes to its distinct chemical properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


